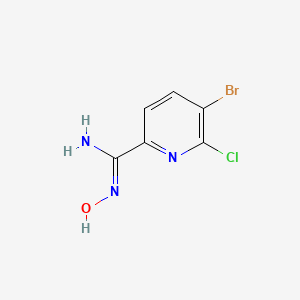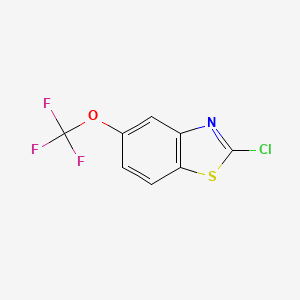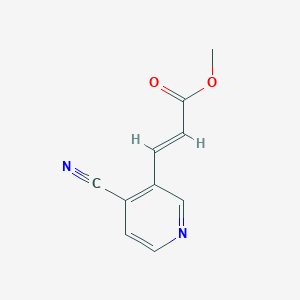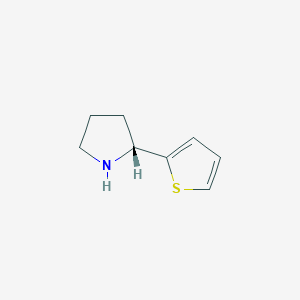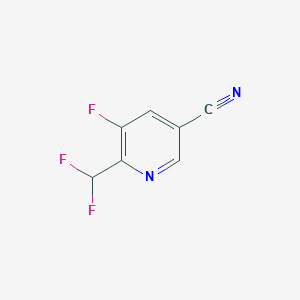
6-(Difluoromethyl)-5-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Difluoromethyl)-5-fluoronicotinonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical properties, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylborates as a source of difluoromethyl radicals, which can be introduced through radical reactions . The reaction conditions often require the presence of oxidizing agents such as silver oxide (Ag₂O) and potassium peroxodisulfate (K₂S₂O₈) to generate the difluoromethyl radicals .
Industrial Production Methods
Industrial production of 6-(Difluoromethyl)-5-fluoronicotinonitrile may involve large-scale difluoromethylation processes using commercially available reagents. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Difluoromethyl)-5-fluoronicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Ag₂O and K₂S₂O₈ for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
6-(Difluoromethyl)-5-fluoronicotinonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(Difluoromethyl)-5-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The difluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Difluoromethyl)phenanthridine: Another fluorinated compound with similar applications in pharmaceuticals and agrochemicals.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and exhibit similar chemical properties and reactivity.
Uniqueness
6-(Difluoromethyl)-5-fluoronicotinonitrile is unique due to its specific combination of difluoromethyl and fluorine groups on a nicotinonitrile scaffold. This unique structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H3F3N2 |
|---|---|
Poids moléculaire |
172.11 g/mol |
Nom IUPAC |
6-(difluoromethyl)-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3F3N2/c8-5-1-4(2-11)3-12-6(5)7(9)10/h1,3,7H |
Clé InChI |
WUWNIYKNWUYAAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)C(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


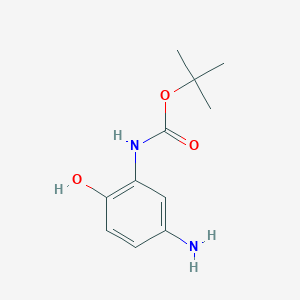

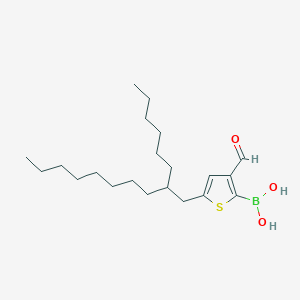
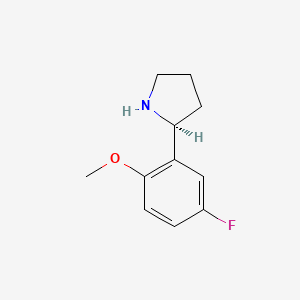
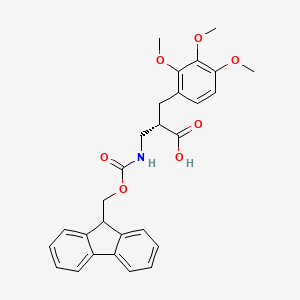
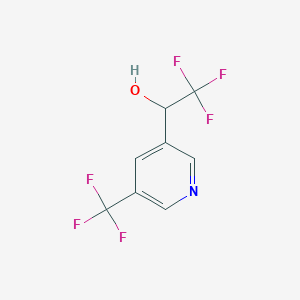
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)

